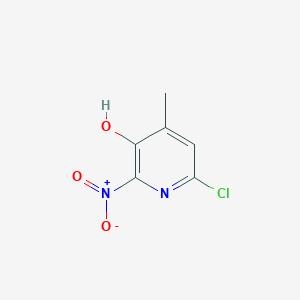
6-Chloro-4-methyl-2-nitro-3-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-methyl-2-nitro-3-pyridinol: is an organic compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . It is a derivative of pyridinol, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 4th position, and a nitro group at the 2nd position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methyl-2-nitro-3-pyridinol typically involves the nitration and chlorination of pyridine derivatives. The general steps include:
Nitration: Pyridine is dissolved in sulfuric acid, and nitric acid is added to introduce the nitro group at the desired position.
Chlorination: A chlorinating agent, such as thionyl chloride or phosphorus pentachloride, is added to introduce the chlorine atom at the 6th position.
Purification: The final product is purified through crystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.
Automated Systems: Employing automated systems for precise addition of reagents and temperature control.
Purification Techniques: Using advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-methyl-2-nitro-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions, leading to the formation of amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinol derivatives.
Scientific Research Applications
6-Chloro-4-methyl-2-nitro-3-pyridinol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-2-nitro-3-pyridinol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial metabolism, leading to inhibition of growth or activity.
Comparison with Similar Compounds
6-Chloro-2-nitropyridin-3-ol: Similar structure but lacks the methyl group at the 4th position.
4-Methyl-2-nitropyridin-3-ol: Similar structure but lacks the chlorine atom at the 6th position.
6-Chloro-4-methylpyridin-3-ol: Similar structure but lacks the nitro group at the 2nd position
Uniqueness: 6-Chloro-4-methyl-2-nitro-3-pyridinol is unique due to the combination of chlorine, methyl, and nitro groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H5ClN2O3 |
|---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
6-chloro-4-methyl-2-nitropyridin-3-ol |
InChI |
InChI=1S/C6H5ClN2O3/c1-3-2-4(7)8-6(5(3)10)9(11)12/h2,10H,1H3 |
InChI Key |
FTKREKZDEUTBIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


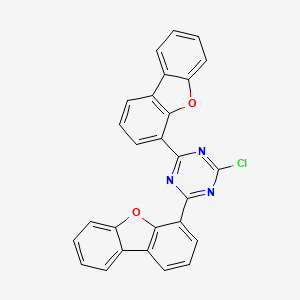
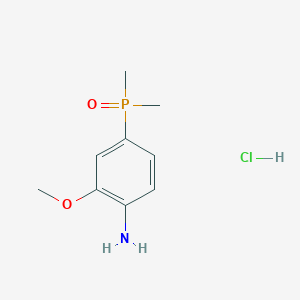
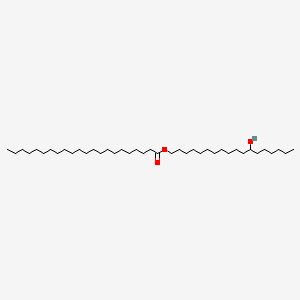
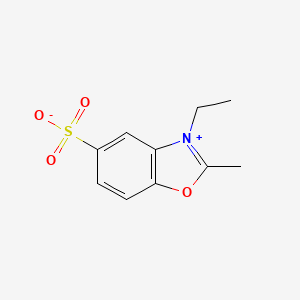
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)
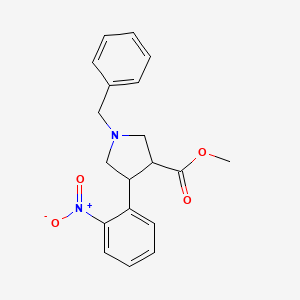
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)

![7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13979923.png)

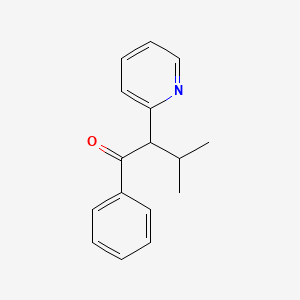
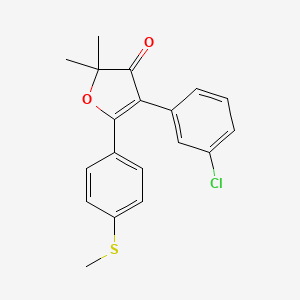
![[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate](/img/structure/B13979952.png)

